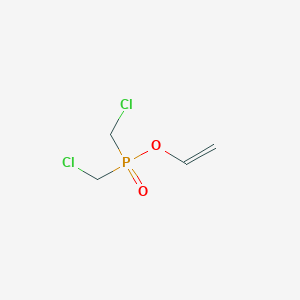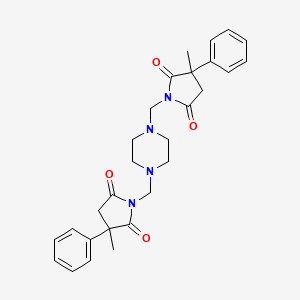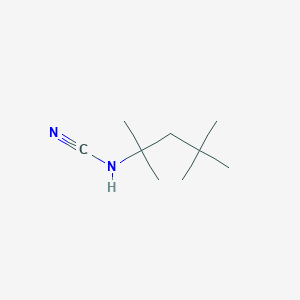
Ytterbium;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium;ZINC: is a compound that combines the rare earth element ytterbium with zinc. Ytterbium, represented by the symbol Yb and atomic number 70, is a lanthanide and part of the rare earth metals group. It is a soft, malleable, and ductile metal with a silvery-white appearance . Zinc, represented by the symbol Zn and atomic number 30, is a transition metal known for its corrosion resistance and use in various alloys
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ytterbium;ZINC can involve various synthetic routes. One common method is the direct precipitation reaction, which is optimized to produce ytterbium carbonate nanoparticles . Another approach involves the use of zinc phthalocyanine thin films as passive saturable absorbers in ytterbium-doped fiber lasers . The casting method is employed to obtain the ZnPc thin film, which is then inserted between fiber ferrules to generate mode-locked pulses.
Industrial Production Methods: Industrial production methods for this compound may include high-temperature reactions and the use of specialized equipment to ensure the purity and stability of the compound. The specific conditions and reagents used can vary depending on the desired properties and applications of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ytterbium;ZINC undergoes various chemical reactions, including oxidation, reduction, and substitution. Ytterbium commonly exhibits oxidation states of +2 and +3, with the +3 state being the most stable . The compound can react with water to form ytterbium (III) hydroxide and release hydrogen gas . Additionally, ytterbium trihalides can be reduced to dihalides by hydrogen, zinc dust, or metallic ytterbium .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen, zinc dust, and various halogens. The reactions typically occur under controlled conditions to ensure the desired products are formed.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ytterbium;ZINC is used as a catalyst in various reactions, including the Aldol and Diels-Alder reactions . Its unique properties make it a valuable reagent in organic synthesis.
Biology and Medicine: this compound has shown promise in biomedical applications, particularly in the field of nanomedicine. Zinc oxide nanoparticles doped with ytterbium exhibit antimicrobial and anticancer activities, making them suitable for drug delivery, bioimaging, and cancer treatment .
Industry: In industry, this compound is used in the production of high-tech materials, including lasers and memory devices . Its unique properties make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of ytterbium;ZINC involves its interaction with biological macromolecules, such as DNA and proteins. Studies have shown that ytterbium complexes exhibit a high propensity for binding with DNA and proteins through hydrophobic interactions and van der Waals forces . This interaction can lead to the cleavage of DNA and the induction of apoptosis in cancer cells . Additionally, the release of zinc cations from zinc oxide nanoparticles can disrupt cellular homeostasis, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- Europium;ZINC
- Samarium;ZINC
- Thulium;ZINC
Comparison: Ytterbium;ZINC is unique among similar compounds due to its specific oxidation states and chemical reactivity. While europium, samarium, and thulium also form compounds with zinc, ytterbium’s larger atomic size and unique electronic configuration result in distinct properties and applications . For example, ytterbium compounds are known for their luminescent properties, which are not as prominent in the other lanthanide-zinc compounds .
Eigenschaften
CAS-Nummer |
12067-93-5 |
|---|---|
Molekularformel |
YbZn |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
ytterbium;zinc |
InChI |
InChI=1S/Yb.Zn |
InChI-Schlüssel |
VNQQJIQPDCMEMS-UHFFFAOYSA-N |
Kanonische SMILES |
[Zn].[Yb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)








![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)

